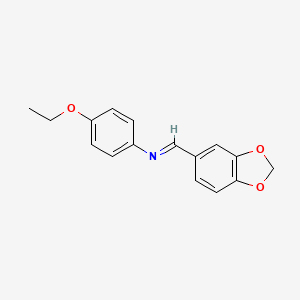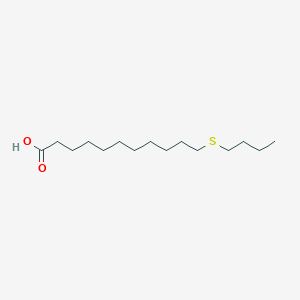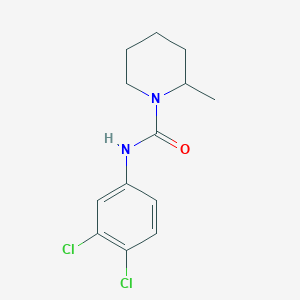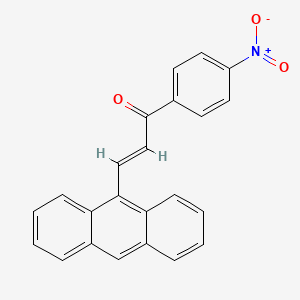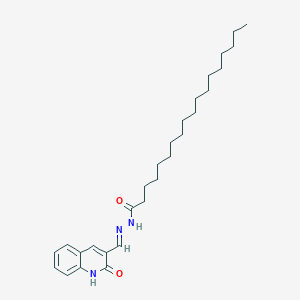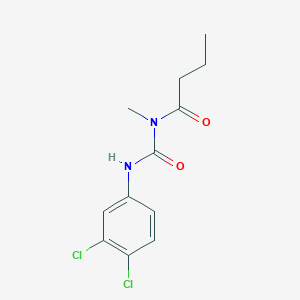![molecular formula C13H18N2O2 B11953299 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 16709-42-5](/img/structure/B11953299.png)
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is an organic compound belonging to the class of hippuric acids and derivatives. It is characterized by the presence of a benzoyl group linked to the N-terminal of a glycine
Métodos De Preparación
The synthesis of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide typically involves the amidation of carboxylic acids. One common method includes the reaction of β-piperidinoalanine with methanolic hydrogen chloride to form the corresponding amino acid methyl ester. This ester is then reacted with methylamine and pyrrolidine to produce the desired amides . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .
Análisis De Reacciones Químicas
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for amidation and sodium amidoboranes for efficient synthesis of primary and secondary amides. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel benzamide derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with various biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the production of various industrial products, including plastics and rubber.
Mecanismo De Acción
The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets, such as protein-arginine deiminase type-4. This interaction leads to the modulation of biochemical pathways, resulting in its observed effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a valuable tool in scientific research.
Comparación Con Compuestos Similares
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide can be compared with other similar compounds, such as tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate and N-[1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interactions with protein-arginine deiminase type-4, which distinguishes it from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and interactions with biological molecules make it a valuable tool for research and industrial applications.
Propiedades
Número CAS |
16709-42-5 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) |
Clave InChI |
TUTYDIRXNJGWDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


